

Definitive Guide to Structure Elucidation: 7-Bromo-2-chloro-3-methoxyquinoline

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Compound of Interest

Compound Name: *7-Bromo-2-chloro-3-methoxyquinoline*

Cat. No.: *B13927387*

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Executive Summary

The compound **7-Bromo-2-chloro-3-methoxyquinoline** represents a highly functionalized "privileged scaffold" often encountered in the development of kinase inhibitors and anti-infectives. Its structural integrity is defined by three critical features: the regiochemistry of the halogen substituents (2-Cl vs 4-Cl; 6-Br vs 7-Br) and the position of the methoxy group.

This guide moves beyond basic spectral assignment, providing a causal, self-validating workflow to unambiguously prove the structure. It addresses the common analytical pitfall of misidentifying regioisomers in polysubstituted quinolines, where proton chemical shifts alone are often inconclusive.

Synthetic Origin & Impurity Profile

Contextual Grounding: To elucidate a structure, one must understand its origin. This molecule is typically accessed via a modified Vilsmeier-Haack cyclization (Meth-Cohn synthesis) or electrophilic substitution of a pre-formed quinoline core.

Common Impurities to Screen:

- Regioisomers: 5-bromo or 6-bromo analogs (arising from lack of regiocontrol in the starting aniline).
- Hydrolysis Products: 2-hydroxy-3-methoxyquinoline (from labile 2-Cl hydrolysis).
- Debrominated artifacts: 2-chloro-3-methoxyquinoline (trace hydrogenation during workup).

Mass Spectrometry: The Isotope Fingerprint

The first pillar of confirmation is the molecular formula and halogen count, determined not just by accurate mass, but by the specific isotopic abundance pattern of Chlorine and Bromine.[1]

Theoretical Isotope Distribution

For a molecule containing one Chlorine (

) and one Bromine (

), the molecular ion cluster follows a distinct 3:4:1 intensity ratio.

Calculated Pattern:

- M (m/z 271): Contains

. Relative Intensity

(Normalized: 3)

- M+2 (m/z 273): Contains

AND

. Relative Intensity

(Normalized: 4)

- M+4 (m/z 275): Contains

. Relative Intensity

(Normalized: 1)

“

Critical Check: If your MS spectrum shows a 1:2:1 ratio (indicative of 2 Br) or a 9:6:1 ratio (indicative of 2 Cl), the synthesis has failed. The 3:4:1 pattern is non-negotiable for this structure.

LC-MS Protocol

| Parameter | Setting | Causality |
|--------------|--|--|
| Ionization | ESI (+) / APCI (+) | Quinolines protonate readily at N1; APCI is preferred if the 2-Cl reduces ionization efficiency. |
| Column | C18 Reverse Phase | Standard retention of hydrophobic halo-quinolines. |
| Mobile Phase | H ₂ O/MeCN + 0.1% Formic Acid | Acidic pH ensures protonation of the quinoline nitrogen for detection. |
| Cone Voltage | 20-40 V | Low voltage prevents premature fragmentation of the C-Cl bond. |

NMR Spectroscopy: Connectivity & Regiochemistry

This section details the definitive assignment. The challenge is distinguishing the 7-bromo substitution from the 6-bromo isomer.

Proton (¹H) NMR Assignment (DMSO-d₆ , 500 MHz)

The spectrum is characterized by four aromatic signals and one methoxy singlet.

| Position | Shift (ppm) | Multiplicity | (Hz) | Structural Logic |
|----------|-------------|--------------------------|----------|--|
| H4 | 8.60 - 8.70 | Singlet (s) | - | Diagnostic: Isolated singlet. No vicinal neighbors (C3 has OMe, C4a is quaternary). Confirms 3-substitution. ^[2] ^[3] |
| H5 | 7.95 - 8.05 | Doublet (d) | 9.0 | Ortho-coupled to H6. Deshielded by peri-interaction with C4-H/lone pairs. |
| H8 | 8.10 - 8.20 | Doublet (d) | 2.0 | Key for 7-Br: Meta-coupled to H6. Isolated from H5. If this were a singlet, Br would be at C8. |
| H6 | 7.60 - 7.70 | Doublet of Doublets (dd) | 9.0, 2.0 | Coupled ortho to H5 and meta to H8. Confirms the 5,6,8 proton arrangement (therefore 7-Br). |
| -OCH | 3.95 - 4.05 | Singlet (s) | - | Characteristic methoxy shift. |

Carbon (C) & 2D NMR Logic

Proton NMR alone cannot definitively place the Chlorine at C2 versus C4 (if H4 were absent). HMBC (Heteronuclear Multiple Bond Correlation) is required to "see" the quaternary carbons.

[4]

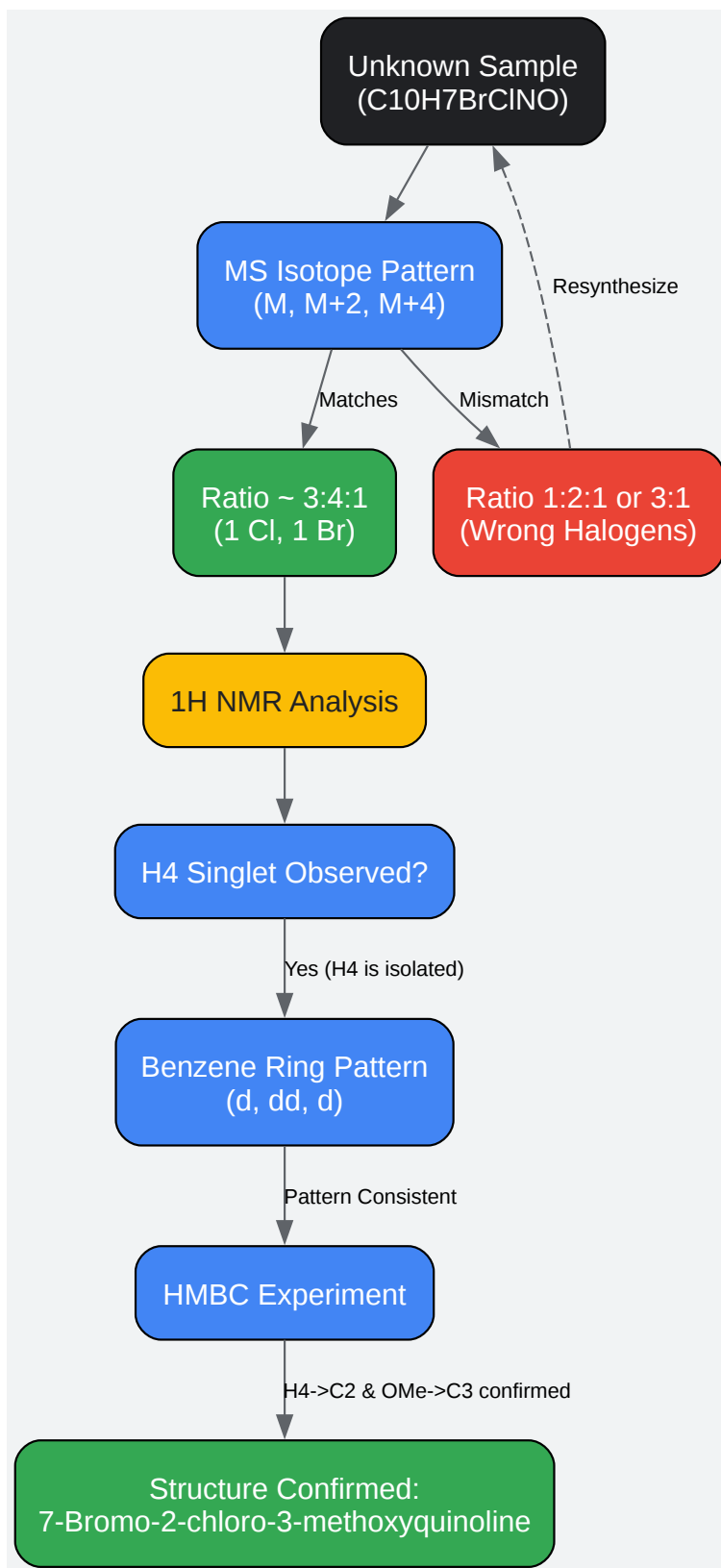
The HMBC "Smoking Gun" Correlations:

- H4 Correlation to C2: The singlet proton at H4 will show a strong 3-bond correlation () to C2 (ppm).
- Why this matters: If Cl were at C4 and H at C2, the proton would be further downfield, and the coupling pattern to the bridgehead carbons would differ.
- OMe Correlation to C3: The methoxy protons will correlate strongly to C3 (ppm), confirming the ether linkage location.
- H5 Correlation to C4: H5 (peri-proton) typically shows a correlation to C4, linking the benzene ring to the pyridine ring.

Visualization of Logic & Connectivity

Elucidation Decision Tree

This workflow illustrates the logical steps to reject isomers.



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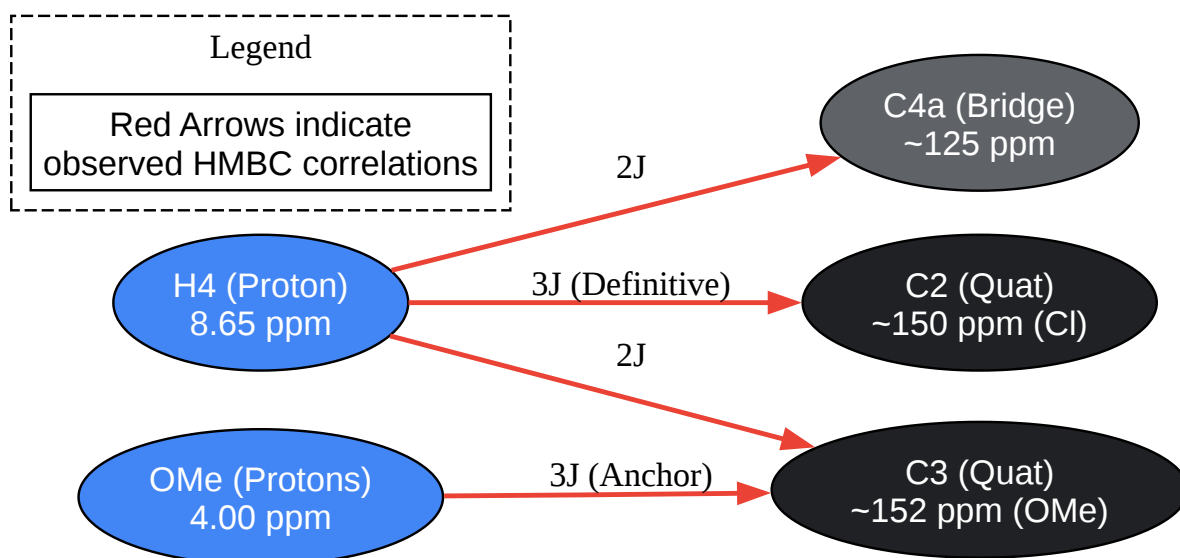
Figure 1: Step-by-step logic gate for confirming the structure and rejecting common isomers.

HMBC Connectivity Map

This diagram visualizes the critical long-range couplings (

and

) that stitch the molecule together.



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the 2,3-substitution pattern.

Quality Control Protocol (Self-Validating)

To ensure reproducibility in a drug development setting, the following QC protocol is recommended:

- Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d
- . If turbidity persists, filter. Note: Chloroform-d is acceptable, but DMSO prevents aggregation of planar quinolines.
- Acquisition:

- Run ¹H NMR (16 scans min).
- Run COSY (to confirm H5-H6 coupling).
- Run HSQC (to assign protonated carbons).
- Run HMBC (optimized for 8 Hz coupling) to link the fragments.
- Validation Criteria:
 - Integration of aromatic region must equal 4 protons.
 - Integration of OMe must equal 3 protons.
 - No exchangeable protons (NH/OH) should be visible (unless trace H₂O).
 - Residual solvent peaks must not overlap with the H8 doublet.

References

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Sources

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